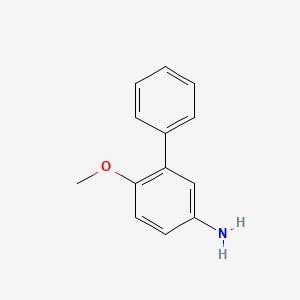

3-Phenyl-p-anisidine

Description

Contextualization within Aromatic Amine Chemistry

As a member of the aromatic amine family, 3-Phenyl-p-anisidine's chemical behavior is defined by the presence of an amino group (-NH₂) and a methoxy (B1213986) group (-OCH₃) attached to a biphenyl-like framework. ontosight.aiontosight.ai Aromatic amines are a cornerstone of organic chemistry, known for their versatile reactivity and presence in a vast array of dyes, polymers, and pharmaceuticals. rsc.orgsolubilityofthings.com The interplay between the electron-donating methoxy group and the amino group on the biphenyl (B1667301) structure influences the compound's reactivity and makes it a subject of interest for further chemical exploration. researchgate.netvu.lt

The biphenyl component of this compound imparts rigidity and specific optical and electrical properties, which are desirable characteristics in the development of new materials. ontosight.airsc.org The amino group provides a site for various chemical reactions, including the formation of Schiff bases and amides, allowing for the synthesis of a wide range of derivatives. rsc.org

Theoretical and Practical Rationale for Investigating this compound Derivatives

The investigation into derivatives of this compound is driven by both theoretical interest and practical applications. From a theoretical standpoint, studying how different substituents on the phenyl or anisidine rings affect the compound's electronic and structural properties provides valuable insights into structure-activity relationships. mdpi.com

Practically, these derivatives are being explored for their potential in several high-tech and medical fields:

Materials Science: Biphenyl derivatives are utilized in the production of polymers, dyes, and pigments due to their optical and electrical properties. ontosight.ai The structural framework of this compound suggests its derivatives could be valuable in creating novel organic semiconductors and materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Pharmaceuticals: Aromatic amines are fundamental in drug discovery. ontosight.aisolubilityofthings.com The modification of the this compound structure could lead to the development of new therapeutic agents. For instance, derivatives of similar structures, such as 7-methoxytacrine-p-anisidine hybrids, have been investigated as potential treatments for Alzheimer's disease. mdpi.com

Catalysis: The amine group in this compound can coordinate with metal centers, making its derivatives potential ligands in metal-catalyzed reactions. ontosight.ai

Historical Development and Prior Research on Related Anisidine Derivatives and Phenyl-Substituted Amines

The study of anisidine and its derivatives has a long history. p-Anisidine (B42471), for example, is a well-known intermediate in the synthesis of dyes, medicines, and perfumes. chemicalbook.com Traditionally, its preparation involved methods that generated significant waste. chemicalbook.com Modern, more environmentally friendly techniques like liquid phase catalytic hydrogenation are now employed. chemicalbook.com

Research on phenyl-substituted amines has also been extensive, with studies focusing on their synthesis, reactivity, and application. orientjchem.orgrasayanjournal.co.in For example, kinetic studies on the aminolysis of substituted phenyl diphenylphosphinates have provided insights into reaction mechanisms. nih.gov The synthesis of various phenyl-substituted aminomethylenebisphosphonic acids has been explored for their potential inhibitory effects on human enzymes. mdpi.com

The development of synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reaction, has been crucial for creating a wide range of biphenyl derivatives, including substituted biphenyl anilines. rsc.org These compounds are vital for producing pharmaceuticals, dyes, and organometallic complexes. rsc.org The investigation of biphenyl enamines as p-type semiconductors further highlights the ongoing research into the applications of these classes of compounds. researchgate.netvu.lt

Chemical Compounds Mentioned

| Chemical Name | IUPAC Name | Chemical Formula |

| This compound | 4-methoxy-3-phenylaniline | C₁₃H₁₃NO |

| p-Anisidine | 4-Methoxyaniline | C₇H₉NO |

| o-Anisidine | 2-Methoxyaniline | C₇H₉NO |

| Aniline (B41778) | Aniline | C₆H₅NH₂ |

| 3-Fluoro-p-anisidine | 3-Fluoro-4-methoxyaniline | C₇H₈FNO |

| N-phenyl-p-anisidine | 4-methoxy-N-phenylaniline | C₁₃H₁₃NO |

| This compound hydrochloride | 4-methoxy-3-phenylaniline;hydrochloride | C₁₃H₁₄ClNO |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBRKDXLBOTZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972438 | |

| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-26-4 | |

| Record name | (1,1'-Biphenyl)-3-amine, 6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056970264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Phenyl P Anisidine

Electrophilic Aromatic Substitution Pathways on the Phenyl and Anisidine Rings

Electrophilic aromatic substitution (EAS) reactions are fundamental to understanding the reactivity of 3-Phenyl-p-anisidine. The regioselectivity of these reactions is determined by the directing effects of the substituents on both the anisidine and the phenyl rings.

On the anisidine ring, the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles. The amino group is generally a stronger activating group than the methoxy group. In this compound, the positions ortho and para to the amino group are C2 and C6, and the position para to the methoxy group is occupied by the amino group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions of the anisidine ring. The phenyl group at C3 will also influence the regioselectivity through steric hindrance and its electronic effects.

The phenyl ring attached at the C3 position of the anisidine ring is less activated than the anisidine ring itself. The anisidine substituent on the phenyl ring will act as a weakly activating, ortho-, para-director. Therefore, electrophilic substitution on the phenyl ring is expected to occur at the positions ortho and para to the point of attachment to the anisidine ring. However, due to the highly activated nature of the anisidine ring, electrophilic substitution is expected to occur preferentially on this ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Position of Substitution | Directing Groups | Predicted Major Product(s) |

| Anisidine Ring | C2, C6 | -NH₂ (strong activator, o,p-director), -OCH₃ (strong activator, o,p-director) | 2- and 6-substituted derivatives |

| Anisidine Ring | C5 | -NH₂ (m-director), -OCH₃ (o-director) | Minor product |

| Phenyl Ring | Ortho, Para | Anisidine group (weak activator, o,p-director) | Ortho- and para-substituted derivatives (minor products compared to anisidine ring substitution) |

Nucleophilic Reactions Involving the Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions. Its lone pair of electrons allows it to act as a nucleophile in various transformations.

One of the most common reactions is the formation of Schiff bases (imines) through condensation with aldehydes and ketones. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Acylation of the amine group to form amides is another important reaction. This is typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. The resulting amide is generally more stable and less susceptible to oxidation than the parent amine.

N-Alkylation can be achieved by reacting this compound with alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent provides a more controlled method for mono-N-alkylation.

Diazotization of the primary aromatic amine of this compound can be accomplished by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. youtube.com The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including:

Sandmeyer reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts. masterorganicchemistry.com

Schiemann reaction: Replacement with -F using fluoroboric acid.

Gomberg-Bachmann reaction: Arylation by coupling with another aromatic compound.

Azo coupling: Reaction with activated aromatic compounds (phenols, anilines) to form colored azo compounds. youtube.com

Oxidation and Reduction Chemistry of the Aromatic Amine System

The aromatic amine functionality in this compound makes it susceptible to oxidation, while reduction reactions are less common for the already reduced amine group but can be relevant for other parts of the molecule under specific conditions.

The electrochemical oxidation of aromatic amines like this compound typically involves the initial formation of a radical cation. researchgate.net The stability and subsequent reaction pathways of this radical cation are influenced by the substituents on the aromatic ring. The electron-donating methoxy and phenyl groups are expected to stabilize the radical cation of this compound.

Cyclic voltammetry studies of similar aromatic amines show that the oxidation process can be reversible or irreversible depending on the solvent, electrolyte, and scan rate. engineeringresearch.org The radical cations can undergo further reactions such as dimerization or polymerization. researchgate.net

Electropolymerization of anilines is a well-established method to produce conductive polymer films. nanotechunn.com In the case of this compound, the radical cation formed upon oxidation can attack a neutral molecule, leading to the formation of dimers and subsequently a polymer chain. The phenyl substituent at the 3-position may influence the polymerization process by affecting the regioselectivity of the coupling and the properties of the resulting polymer. The polymerization can lead to the formation of a thin, adherent, and electroactive film on the electrode surface. mdpi.com

Aromatic amines can undergo aerobic oxidation, often catalyzed by metal ions or enzymes, or initiated by light. The oxidation products can be complex and varied, including the formation of colored species due to the formation of conjugated systems. Commercial samples of p-anisidine (B42471), a related compound, can appear grey-brown due to air oxidation. The initial step in the aerobic oxidation is likely the formation of a radical cation, which can then undergo a variety of reactions, including coupling and further oxidation, to form dimeric and polymeric products. The presence of the phenyl group in this compound may lead to different oxidation products compared to p-anisidine.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound can be investigated using a combination of kinetic and spectroscopic techniques.

Kinetic studies , such as stopped-flow techniques, can be employed to measure the rates of fast reactions, like the formation and decay of reactive intermediates such as radical cations. acs.orgacs.orgresearchgate.netscience.gov By studying the dependence of the reaction rate on the concentration of reactants, catalysts, and other species, a rate law can be determined, which provides insights into the reaction mechanism. For instance, kinetic analysis of the oxidation of p-anisidine derivatives has helped to elucidate the role of the neutral molecule in the dimerization of the cation radical. acs.org

Spectroscopic methods are invaluable for identifying and characterizing reactants, intermediates, and products.

UV-Visible Spectroscopy: Can be used to monitor the formation and disappearance of colored species, such as radical cations and azo compounds.

Infrared (IR) Spectroscopy: Useful for identifying functional groups and following the progress of reactions such as acylation (disappearance of N-H stretch, appearance of amide C=O stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products of a reaction, helping to determine the regioselectivity of electrophilic substitution or the structure of metal complexes.

Mass Spectrometry (MS): Allows for the determination of the molecular weight of products and intermediates, aiding in their identification.

In-situ spectroscopic techniques , such as spectroelectrochemistry, combine spectroscopic measurements with electrochemical control, allowing for the direct observation of species generated at the electrode surface during redox reactions.

Complexation and Coordination Chemistry with Metal Centers

The nitrogen atom of the amine group and the oxygen atom of the methoxy group in this compound possess lone pairs of electrons and can act as potential coordination sites for metal ions, forming metal complexes. The ability of this compound to act as a ligand in coordination chemistry is an area of interest.

The amine group is generally a good σ-donor and can coordinate to a wide variety of metal centers. The methoxy group is a weaker donor but can also participate in coordination, potentially leading to chelation if the geometry is favorable. The phenyl substituent can influence the steric and electronic properties of the ligand, which in turn will affect the stability and structure of the resulting metal complexes.

The formation of metal complexes can be characterized by various techniques:

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

IR Spectroscopy: To observe shifts in the vibrational frequencies of the N-H and C-O bonds upon coordination to a metal center.

UV-Visible Spectroscopy: To study the electronic transitions in the metal complexes.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov

The coordination of this compound to transition metals could lead to complexes with interesting catalytic, electronic, or magnetic properties.

Advanced Spectroscopic and Structural Characterization of 3 Phenyl P Anisidine

Electronic Absorption and Emission Spectroscopy

The electronic spectroscopy of 3-Phenyl-p-anisidine is governed by the constituent chromophores: the biphenyl (B1667301) moiety and the electron-donating amino and methoxy (B1213986) groups on one of the phenyl rings.

UV-Visible Absorption Features and Electronic Transitions

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic bands arising from π → π* and n → π* electronic transitions. The biphenyl system typically shows a strong absorption band around 250 nm, which is attributed to the π → π* transition of the conjugated system. The presence of the amino and methoxy substituents on one of the phenyl rings is expected to cause a red shift (bathochromic shift) in this absorption band due to the extension of the conjugated system and the electron-donating nature of these groups.

In addition to the primary π → π* transition, a weaker absorption band corresponding to the n → π* transition of the non-bonding electrons of the nitrogen atom in the amino group is anticipated at longer wavelengths. For aniline (B41778) and its derivatives, this transition is often observed in the region of 280-300 nm. Theoretical studies on related molecules, such as o-methoxyaniline-terminated monoazonaphthols, have shown that the maximum absorption wavelength (λmax) is influenced by the electron density on the aromatic rings. semanticscholar.org

The electronic transitions can be further elucidated using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the vertical excitation energies and oscillator strengths of the electronic transitions. scielo.org.za For a related thiazolidin-4-one derivative containing a 4-methoxyphenyl (B3050149) group, two main absorption peaks were observed experimentally at 348 nm and 406 nm, which were in good agreement with the calculated values. scielo.org.za Based on analogies with similar aromatic amines and biphenyl compounds, the expected UV-Visible absorption features for this compound are summarized in the table below.

| Expected Absorption Band (nm) | Associated Electronic Transition | Remarks |

| ~ 260 - 280 | π → π | Strong intensity, arising from the biphenyl chromophore with contributions from the substituted aniline ring. |

| ~ 300 - 320 | n → π | Weaker intensity, associated with the non-bonding electrons of the amino group. |

Photoluminescence Properties, Emission Quantum Yields, and Fluorescence Quenching Dynamics

The photoluminescence of this compound is expected to be influenced by the nature of its excited states and their relaxation pathways. Biphenyl derivatives with amino groups are known to exhibit interesting fluorescence properties. nih.gov For instance, 2-, 3-, and 4-aminobiphenyls have been shown to exhibit excited-state ionization. nih.gov

The fluorescence of donor-acceptor substituted biphenyl derivatives can be significantly affected by the solvent polarity and the possibility of forming twisted intramolecular charge transfer (TICT) states. frontiersin.org In such systems, a drastic fluorescence quenching can occur in polar solvents. This is attributed to the stabilization of a non-emissive, twisted excited state, which provides a fast non-radiative decay pathway. frontiersin.org Given the donor-acceptor nature of this compound (with the amino and methoxy groups as donors and the phenyl group as a potential acceptor), its fluorescence quantum yield is expected to be solvent-dependent.

Fluorescence quenching studies on related systems have shown that various mechanisms can be at play, including collisional quenching, energy transfer, and the formation of non-emissive complexes. researchgate.netmdpi.com The fluorescence of p-anisidine (B42471) can be quenched by various molecules, and the quenching efficiency is often analyzed using the Stern-Volmer equation.

| Factor | Effect on Photoluminescence | Rationale |

| Solvent Polarity | Potential decrease in quantum yield with increasing polarity. | Stabilization of a non-emissive Twisted Intramolecular Charge Transfer (TICT) state. frontiersin.org |

| pH | Possible changes in emission due to protonation/deprotonation of the amino group. | Alteration of the electronic structure and excited-state properties. nih.gov |

| Quenchers | Decrease in fluorescence intensity. | Collisional deactivation, energy transfer, or complex formation. researchgate.netmdpi.com |

Time-Resolved Spectroscopy for Excited State Lifetime Analysis

Time-resolved spectroscopy is a powerful technique to investigate the dynamics of excited states, providing information on their lifetimes and decay pathways. chemrxiv.orgresearchgate.netrsc.orgnih.gov For this compound, time-resolved fluorescence or transient absorption spectroscopy could be employed to measure the lifetime of the singlet excited state (S1) and to detect any transient species, such as triplet states or TICT states.

In studies of similar molecules, the excited-state lifetimes have been found to be sensitive to the molecular structure and environment. For example, in rhenium(I) diimine complexes with phenylphosphine (B1580520) ligands, the excited-state lifetime was influenced by steric interactions and structural changes in the excited state. chemrxiv.org The temporal evolution of transient absorption spectra can reveal the kinetics of different processes, such as intersystem crossing from the singlet to the triplet state and non-radiative decay. chemrxiv.org

While no specific experimental data on the excited-state lifetime of this compound is currently available, such studies would be crucial for a complete understanding of its photophysical properties and for potential applications in areas like organic electronics or as a fluorescent probe.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. Based on data from related compounds like p-anisidine and its derivatives, the following vibrational modes can be anticipated. jmaterenvironsci.comscielo.br

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretching | 3400 - 3300 | Primary amine |

| C-H stretching (aromatic) | 3100 - 3000 | Phenyl rings |

| C-H stretching (aliphatic) | 2950 - 2850 | Methoxy group |

| C=C stretching (aromatic) | 1620 - 1450 | Phenyl rings |

| N-H bending | 1650 - 1580 | Primary amine |

| C-O stretching (aryl ether) | 1270 - 1230 | Methoxy group |

| C-N stretching | 1340 - 1250 | Aromatic amine |

| C-H out-of-plane bending | 900 - 675 | Substituted phenyl rings |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of the molecular skeleton. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the biphenyl backbone and the aromatic C-C bonds.

Studies on p-anisidine and its derivatives have shown characteristic Raman signals. researchgate.net The simulated Raman spectra of various para-substituted azobenzene (B91143) derivatives, which share structural similarities with the substituted aniline part of this compound, exhibit strong signals in the 1100-1500 cm⁻¹ region. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group/Moiety |

| Ring breathing mode | ~1000 | Phenyl rings |

| C-C stretching (inter-ring) | ~1280 | Biphenyl linkage |

| C=C stretching (aromatic) | 1610 - 1580 | Phenyl rings |

| C-H in-plane bending | 1200 - 1000 | Phenyl rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopic Assignments

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for structural determination. A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. A ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional group identity.

For this compound, one would expect distinct signals corresponding to the protons and carbons of the two aromatic rings and the methoxy and amine groups. While specific, experimentally verified spectral data for this compound is not widely available in published literature, a hypothetical assignment based on known chemical shift principles can be proposed. The protons on the phenyl ring and the substituted anisidine ring would appear in the aromatic region (typically 6.5-8.0 ppm). The methoxy group protons would produce a sharp singlet around 3.8 ppm, and the amine protons would likely appear as a broad singlet.

In the ¹³C NMR spectrum, a total of 13 carbon signals would be expected, unless there is an overlap of signals. The carbon of the methoxy group would resonate at approximately 55 ppm. The aromatic carbons would appear in the range of 110-160 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative as experimental data is not publicly available. Actual chemical shifts and coupling constants may vary.)

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (Phenyl & Anisidine rings) | 6.8 - 7.6 | m (multiplet) | N/A |

| -NH₂ | ~4.5 | s (broad singlet) | N/A |

| -OCH₃ | ~3.85 | s (singlet) | N/A |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative as experimental data is not publicly available.)

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary) | 125 - 155 |

| Ar-CH | 114 - 130 |

| -OCH₃ | ~55.5 |

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural connectivity.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, which is invaluable for assigning protons on the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of the carbon skeleton based on previously assigned proton signals.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems, for example, by showing a correlation from the methoxy protons to the C-4 carbon of the anisidine ring, confirming the position of the methoxy group.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Structure Determination for Precise Geometries

For single-crystal X-ray analysis, a suitable single crystal of this compound would be grown and irradiated with an X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the exact atomic positions can be determined. This analysis would provide precise measurements of all bond lengths and angles, the planarity of the aromatic rings, and the torsion angle between the two rings.

Although no published single-crystal structure for this compound is currently available, the expected data would be presented in a crystallographic data table.

Table 3: Illustrative Single Crystal X-ray Diffraction Data Table (Note: The following data are for a related p-anisidine derivative and serve only as an example of the format. rsc.org Data for this compound is not available.)

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.931(1) |

| b (Å) | 17.938(1) |

| c (Å) | 10.999(1) |

| β (°) | 103.853(2) |

| Volume (ų) | 1519.3(2) |

| Z | 4 |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it does not provide the detailed atomic coordinates of a single-crystal study, it serves as a valuable fingerprint for identifying the crystalline phase of a material. The sample is exposed to X-rays, and the diffraction angles (2θ) are recorded. The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the substance's crystal structure. This technique is essential for confirming the phase purity of a synthesized batch of this compound.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion (M⁺) peak, which confirms the molecular weight of the compound. nist.govnist.gov The molecular weight of this compound (C₁₃H₁₃NO) is 199.25 g/mol . nist.gov The mass spectrum would therefore exhibit a strong molecular ion peak at m/z = 199.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this type of molecule include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 184. Subsequent loss of carbon monoxide (CO) from this fragment is also a plausible pathway.

Table 4: Mass Spectrometry Data for this compound (Source: Based on data from NIST nist.govnist.gov)

| m/z | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 199 | [M]⁺ (Molecular Ion) | High |

| 184 | [M - CH₃]⁺ | High |

| 156 | [M - CH₃ - CO]⁺ | Moderate |

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in assessing the electronic properties of this compound and its analogues, particularly their behavior in redox reactions, which is crucial for applications in electronics and materials science.

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of chemical species. als-japan.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. als-japan.com The generated voltammogram provides critical information about the redox potentials (oxidation and reduction potentials) of a substance. als-japan.com For a reversible process, the standard redox potential can be estimated as the midpoint between the anodic (oxidation) and cathodic (reduction) peak potentials. als-japan.com

In the study of anisidine derivatives, CV is used to determine their oxidation and reduction potentials, offering insights into their electron-donating or accepting capabilities. For instance, the electrochemical oxidation of o- and p-anisidine has been investigated on gold and platinum electrodes, revealing a single oxidation peak during the initial scan. nepjol.info The electrochemical behavior of polyamides containing a 4-methoxy-substituted triphenylamine (B166846) unit, synthesized from a p-anisidine derivative, exhibited reversible oxidation processes when analyzed by CV. ntu.edu.tw Similarly, studies on ferrocenyl β-ketoamines derived from p-anisidine have utilized CV to determine the formal potential of their redox processes. d-nb.info

Table 1: Redox Potentials of p-Anisidine and Related Derivatives from Cyclic Voltammetry

| Compound/Material | Redox Process | Potential (V vs. reference electrode) | Experimental Conditions | Source |

| Polyamide Films (from 4,4′-diamino-4′-methoxytriphenylamine) | Reversible Oxidation | 0.73–0.79 vs. Ag/AgCl | Acetonitrile with 0.1 M TBAP, ITO electrode | ntu.edu.tw |

| Ferrocenyl β-ketoamine (from p-anisidine) | Reversible N-oxidation | 0.910 vs. FcH/[FcH]⁺ | Dichloromethane with [NBu₄][B(C₆F₅)₄], glassy carbon electrode | d-nb.info |

| Di(9-methyl-3-carbazolyl)-(4-anisyl)amine | Double-wave Oxidation | Below +1.5 vs. Fc/Fc⁺ | --- | acs.org |

| p-Anisidine | Oxidation | 1.03 vs. Ag/AgCl | 12 mM CTAB solution, pH 7.4 phosphate (B84403) buffer | rsc.org |

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the complex resistance of electrochemical systems over a range of AC frequencies. palmsens.comlibretexts.org It provides detailed information about processes such as charge transfer resistance (Rct), double-layer capacitance (Cdl), and diffusion at the electrode-electrolyte interface. mdpi.com The data is often visualized in Nyquist or Bode plots, allowing for the separation of contributions from different electrochemical phenomena. palmsens.com

In the context of p-anisidine derivatives, EIS is instrumental in characterizing the properties of polymer films and nanocomposites. For example, the electropolymerization of p-anisidine on graphite (B72142) electrodes was studied using EIS, which revealed significant differences in the charge-transfer resistance of polymers formed in acidic versus basic media. researchgate.netchemicalpapers.com An increase in Rct with higher pH suggested slower electron-transfer kinetics. chemicalpapers.com EIS studies on N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine helped to elucidate its electrooxidation mechanism. ktu.edu

Table 2: Key Findings from Electrochemical Impedance Spectroscopy of p-Anisidine Based Materials

| Material | Key Finding | Implication | Source |

| Poly(p-anisidine) | Charge-transfer resistance (Rct) increases with increasing pH. | Slower electron-transfer kinetics in basic media compared to acidic media. | researchgate.netchemicalpapers.com |

| N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine | Used to investigate the mechanism of electrooxidation. | Provided insights into the formation of stable di- and tetracation intermediates. | ktu.edu |

Spectroelectrochemistry for Real-time Monitoring of Redox Processes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide real-time monitoring of the spectral changes that occur as a molecule undergoes oxidation or reduction. ntu.edu.tw This method allows for the identification of transient species, reaction intermediates, and final products formed during redox reactions.

This technique has been applied to investigate the electrochromic properties of materials derived from p-anisidine. Polyamides containing a 4-methoxy-substituted triphenylamine group were analyzed, revealing a distinct color change from colorless to green as the applied potential was varied. ntu.edu.tw This change corresponds to the transition between the neutral and oxidized states of the polymer. In another study, spectroelectrochemistry, along with EIS, suggested that the electrooxidation of N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine proceeds through stable dication and tetracation intermediates. ktu.edu

Table 3: Spectroelectrochemical Observations of p-Anisidine Derivatives

| Material | Observation | Applied Potential Range | Interpretation | Source |

| Polyamides with pendent 4-methoxy-substituted triphenylamine units | Color change from colorless to green. | 0.00 V to 1.05 V | Reversible electrochromic characteristics corresponding to neutral and oxidized states. | ntu.edu.tw |

| N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine | Formation of stable intermediates. | --- | Electrooxidation occurs via stable di- and tetracation species. | ktu.edu |

Computational and Theoretical Investigations of 3 Phenyl P Anisidine

Quantum Chemical Calculations

High-Level Ab Initio Methods for Refined Electronic Structure

Therefore, the information required to write the specified article on the computational and theoretical investigations of 3-Phenyl-p-anisidine is not available in the public domain based on the conducted searches.

Reaction Mechanism Predictions and Kinetic Studies

No published research detailing reaction mechanism predictions or kinetic studies for this compound could be located.

Transition State Theory (TST) Applications for Reaction Rate Constant Calculations

There are no available studies that apply Transition State Theory to calculate reaction rate constants for reactions involving this compound.

Potential Energy Surface Mapping and Reaction Pathway Elucidation

Information regarding potential energy surface mapping to elucidate reaction pathways for this compound is not available in the surveyed literature.

Spectroscopic Property Simulations

Simulations of the spectroscopic properties of this compound have not been reported.

Predicted Electronic Absorption and Emission Spectra

There are no publicly available predicted electronic absorption (UV-Vis) or emission spectra for this compound.

Calculated Vibrational Frequencies (IR and Raman)

Calculated data for the infrared (IR) and Raman vibrational frequencies of this compound are not available.

NMR Chemical Shift Predictions and Correlation with Experimental Data

No computational predictions of NMR chemical shifts for this compound or correlations with experimental data have been published.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules like this compound. These simulations model the movement of atoms and molecules over time, offering a detailed view of conformational changes and intermolecular interactions.

Intermolecular interactions are fundamental to understanding how this compound behaves in condensed phases and in the presence of other molecules. MD simulations can elucidate the nature and strength of these interactions, which include van der Waals forces, electrostatic interactions, and hydrogen bonding. In a simulation box containing multiple this compound molecules, one can observe the formation of transient dimers or larger aggregates. The preferred orientation of these interacting molecules, whether face-to-face (π-π stacking) or edge-to-face (CH-π interactions), can be quantified.

While specific MD simulation data for this compound is not extensively documented in publicly available literature, insights can be drawn from studies on related aromatic amines and biphenyl (B1667301) compounds. For example, MD simulations have been employed to study the interaction of biphenyl-based ligands with proteins, highlighting the importance of the biphenyl moiety as an anchor. nih.gov The flexibility of such molecules and their ability to adopt various conformations are critical for their binding affinity. nih.gov

A hypothetical molecular dynamics simulation of this compound in a solvent like water would likely reveal the hydrophobic phenyl ring and the more polar methoxy (B1213986) and amine groups of the p-anisidine (B42471) ring influencing its solvation and interaction with neighboring molecules. The dynamics would show fluctuations in the dihedral angle between the rings, with certain angles being more populated, corresponding to energy minima.

Table 1: Illustrative Conformational and Interaction Parameters from MD Simulations of Related Aromatic Systems

| Parameter | Illustrative Value/Observation | Significance for this compound |

| Dihedral Angle (Phenyl-Anisidine) | Fluctuating between 30° and 60° in the most stable state (hypothetical) | Determines the degree of conjugation and overall molecular shape. |

| Intermolecular π-π Stacking Distance | ~3.5 Å (based on biphenyl studies) | Indicates the formation of stable non-covalent interactions in aggregates. |

| Hydrogen Bond Formation (Amine group) | Transient H-bonds with acceptor atoms in solvent or other molecules | Influences solubility and specific molecular recognition events. |

| Solvation Shell Structure | Ordered water molecules around the methoxy and amine groups | Affects the solubility and interfacial behavior of the molecule. |

This table is illustrative and based on data from structurally similar compounds due to the limited direct data on this compound.

Computational Studies on Molecular Recognition and Interfacial Interactions (e.g., ligand-material binding)

Computational methods are invaluable for predicting and analyzing how this compound recognizes and interacts with other molecules and material surfaces. These studies often employ a combination of molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations.

Molecular Recognition:

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For this compound, this can involve its interaction with host molecules, such as cyclodextrins or calixarenes, or with biological macromolecules like proteins.

Computational studies on the inclusion of anisidine derivatives in host molecules like β-cyclodextrin have been performed using quantum mechanical calculations. researchgate.net These studies reveal the energetic favorability of complex formation and the importance of intermolecular hydrogen bonds in stabilizing the host-guest assembly. researchgate.net Molecular docking simulations can predict the most likely binding pose of this compound within a receptor's binding site. For instance, in a study involving aromatic amines and calixarene (B151959) analogs, molecular docking was used to determine the binding energy and preferred orientation of the guest molecule within the host cavity. researchgate.net Such studies indicate that the combination of the aromatic rings and the functional groups of this compound would play a significant role in its recognition by a host.

Interfacial Interactions (Ligand-Material Binding):

The interaction of this compound with material surfaces is critical for applications in areas like surface modification, sensors, and as a component in polymer composites. MD simulations can model the adsorption and orientation of the molecule on a given surface.

For example, MD simulations have been used to investigate the adsorption of indole (B1671886) derivatives, which share aromatic and amine functionalities with this compound, on metal surfaces to understand their anti-corrosion properties. mdpi.com These simulations provide a dynamic picture of how the molecule approaches and binds to the surface, identifying the key atoms and functional groups involved in the interaction. The results often show the molecule adopting a specific orientation to maximize its interaction with the surface atoms.

In the context of polymer science, computational studies on poly(p-anisidine) have utilized Density Functional Theory (DFT) to investigate its molecular geometry and electronic structure. mdpi.com These theoretical insights are crucial for understanding how individual this compound units would interact and assemble at the interface with a polymer matrix.

Table 2: Illustrative Computational Data for Molecular Recognition and Interfacial Interactions of Anisidine Derivatives

| Type of Interaction | System Studied | Computational Method | Key Finding | Relevance to this compound |

| Host-Guest Complexation | ortho-anisidine / β-cyclodextrin | Quantum Mechanics (PM6, DFT) | Energetically favorable complex formation with stabilization from hydrogen bonds. researchgate.net | Suggests potential for encapsulation and controlled release applications. |

| Molecular Docking | Aromatic amines / Calixarene analogs | Molecular Docking (ArgusLab) | Negative binding energies indicate spontaneous complex formation. researchgate.net | Predicts favorable binding in supramolecular systems. |

| Ligand-Protein Interaction | Biphenyl-based inhibitors / PD-L1 | Molecular Dynamics (Gromacs) | Biphenyl moiety acts as a crucial anchor in the binding site. nih.gov | The phenyl group is likely key for binding to protein surfaces. |

| Surface Adsorption | Indole derivatives / Mild Steel | Molecular Dynamics (COMPASS II) | Adsorption mechanism involves interaction of heteroatoms and π-electrons with the surface. mdpi.com | Provides a model for how it might bind to and protect metal surfaces. |

This table presents data from studies on related molecules to infer the potential behavior of this compound.

Based on a comprehensive review of available research, it is not possible to generate an article focusing on the chemical compound “this compound” according to the specified outline. The search for scientific literature and data did not yield sufficient information regarding the application of this compound in the advanced materials fields requested, such as its incorporation into conducting polymers, development of nanocomposites, or its use in specific dye chemistries.

The available research data predominantly focuses on the related but structurally different compound, p-anisidine (also known as 4-methoxyaniline), and its polymer, poly(p-anisidine) (PPA) . The extensive body of work on p-anisidine covers many of the topics in the proposed outline, including its use in creating polyaniline derivatives, electroactive nanocomposites, and azo dyes. mdpi.comufam.edu.brresearchgate.netjmaterenvironsci.comekb.eg

However, this compound (2-methoxy-5-phenylaniline) is a distinct molecule, and its properties and applications are not interchangeable with those of p-anisidine. Generating content based on p-anisidine and presenting it as pertaining to this compound would be scientifically inaccurate.

Therefore, due to the lack of specific, verifiable research findings for this compound in the areas of polymer chemistry, dye chemistry, and functional materials as detailed in the user's instructions, this article cannot be produced at this time. Further research would be required to investigate the potential applications of this specific compound.

Advanced Materials Applications and Functional Derivatives of 3 Phenyl P Anisidine

Organic Electronics and Optoelectronic Devices

The inherent electronic characteristics of the 3-Phenyl-p-anisidine scaffold make it a promising candidate for the development of materials for organic electronic and optoelectronic devices. Its derivatives have been investigated for their potential in photovoltaic cells and as luminescent materials.

Design of Hole-Transporting Materials for Photovoltaic Cells

In the field of photovoltaics, particularly perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode, thereby enhancing device efficiency and stability. mdpi.com Derivatives of p-anisidine (B42471) have been incorporated into the design of novel HTMs.

Carbazole has been identified as a promising core for designing HTMs due to the excellent optoelectronic properties of its derivatives. researchgate.net Star-shaped molecules based on di(9-alkylcarbazol-3-yl)arylamines have been synthesized and shown to form molecular glasses with low ionization potentials of 4.9–5.0 eV. researchgate.net One such derivative, N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine, has been demonstrated as an effective HTM in perovskite solar cells. acs.org This compound, synthesized from inexpensive starting materials, exhibits a high glass transition temperature of 93 °C and thermal stability up to 374 °C. acs.org Vacuum-deposited films of this material show a low ionization potential of 5.02 ± 0.06 eV and a hole mobility of 10⁻³ cm²/(Vs). acs.org Perovskite solar cells fabricated with a dopant-free layer of this HTM achieved a power conversion efficiency of 15.5%. acs.org

Donor-π-acceptor (D-π-A) small molecules are another class of promising HTMs due to their tunable optoelectronic properties. mdpi.com Researchers have designed and synthesized isomeric D-π-A molecules where a pyrazolo[1,5-a]pyrimidine (B1248293) acceptor core is functionalized with a 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole donor moiety through a phenyl π-spacer. mdpi.com These molecules exhibit suitable frontier energy levels for efficient charge transfer with perovskite absorbers and have demonstrated hole mobilities up to 3 × 10⁻⁶ cm² V⁻¹ s⁻¹. mdpi.com Devices using these HTMs have achieved power conversion efficiencies comparable to the standard Spiro-OMeTAD. mdpi.com

The table below summarizes the performance of a perovskite solar cell using a this compound derivative as the hole-transporting material.

| Parameter | Value |

|---|---|

| HTM | N,N-Bis(9-methyl-3-carbazolyl)-4-anisidine |

| Power Conversion Efficiency (PCE) | 15.5% acs.org |

| Ionization Potential | 5.02 ± 0.06 eV acs.org |

| Hole Mobility | 10⁻³ cm²/(Vs) acs.org |

| Glass Transition Temperature | 93 °C acs.org |

Investigation of Luminescent Materials and Electrofluorochromism

The structural characteristics of this compound derivatives also make them suitable for applications as luminescent materials. Electrofluorochromic materials, which exhibit reversible changes in their fluorescence properties under an applied voltage, are of particular interest for displays and smart windows. researchgate.net

Research in this area has focused on triphenylamine (B166846) (TPA) derivatives. By linking TPA and its methoxy-substituted analogue (TPAOMe) with aggregation-induced emission (AIE) active groups like triphenylethylene (B188826) (TPE), researchers have created materials that are both electroactive and highly fluorescent in the aggregated state. researchgate.net These materials have been incorporated into electrofluorochromic devices, demonstrating the potential to modulate light emission electronically. researchgate.net While direct studies on this compound in this context are limited, the principles established with similar anisidine-containing structures highlight a promising avenue for future research.

Coordination Chemistry and Ligand Design

The amino group of this compound and its derivatives serves as a coordination site for metal ions, enabling the formation of a wide range of metal complexes. These complexes have been studied for their structural properties and their potential applications in catalysis.

Synthesis and Characterization of Metal Complexes

Schiff base ligands derived from the condensation of p-anisidine with various aldehydes and ketones are widely used in coordination chemistry. tsijournals.comias.ac.in These ligands can coordinate with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes. ias.ac.in The resulting metal complexes are often colored and stable, with defined melting points. tsijournals.com

For example, a Schiff base ligand synthesized from the reaction of 1-hydroxy-2-acetonapthone and p-anisidine has been used to prepare lanthanide complexes. rsc.org Characterization using techniques such as elemental analysis, IR spectroscopy, and UV-Vis spectroscopy confirms the coordination of the ligand to the metal center through the imine nitrogen and a hydroxyl oxygen. ias.ac.inrsc.org The formation of the metal-nitrogen bond is typically evidenced by a shift in the C=N stretching frequency in the IR spectrum. ias.ac.in

The table below provides details on metal complexes formed with Schiff base ligands derived from p-anisidine.

| Ligand Precursors | Metal Ion | Complex Formula | Geometry |

|---|---|---|---|

| Acetylacetone and p-anisidine | Cu(II), Ni(II), Co(II), Zn(II) | M(AcPA)₂ ias.ac.in | Square-planar ias.ac.in |

| 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one and p-anisidine | Ni(II), Co(II), Cr(III), Mn(II) | ML₂ tsijournals.com | Not specified |

| 1-hydroxy-2-acetonapthone and p-anisidine | Pr(III), Sm(III), Yb(III) | [Ln(L)₂(NO₃)₂·xH₂O]·NO₃ rsc.org | Not specified |

| 3,5-Diiodosalicylaldehyde and p-anisidine | Pd(II) | Not specified | Not specified |

| 5-nitro salicylaldehyde (B1680747) and p-anisidine | Co(II), Ni(II), Cu(II), Zn(II) | ML₂ researchgate.net | Tetrahedral (for Co, Ni) researchgate.net |

Applications as Ligands in Catalytic Organic Transformations

Metal complexes containing ligands derived from p-anisidine have shown potential in catalyzing various organic reactions. The electronic and steric properties of the ligand can influence the activity and selectivity of the metal catalyst. uwo.ca

For instance, palladium complexes with P,N ligands have been explored in catalysis. uwo.ca While specific examples using this compound are not prevalent, the broader class of anisidine-derived ligands is relevant. The direct reductive amination of ketones with p-anisidine has been achieved using iridium catalysts, demonstrating the role of the amine in C-N bond formation. researchgate.net Furthermore, transition metal-catalyzed hydroamination, an atom-economical method for synthesizing amines, often involves aniline (B41778) derivatives. acs.org Palladium-catalyzed hydroamination of dienes, for instance, leads to the formation of allylic amines. acs.org These examples underscore the potential for developing catalytic systems based on this compound for a range of organic transformations, including C-C coupling and C-N bond forming reactions. uwo.caacs.org

Medicinal Chemistry Research and Drug Discovery Scaffolds

The this compound core and its derivatives are also of interest in medicinal chemistry. The concept of "privileged scaffolds" suggests that certain molecular frameworks are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov

Aniline derivatives, such as 3-fluoro-p-anisidine, are used as precursors for the synthesis of heterocyclic compounds like quinolines, which can act as active pharmaceutical ingredients. ossila.com The primary amine group allows for facile attachment to various molecular scaffolds. ossila.com

Schiff base complexes derived from p-anisidine have also been investigated for their biological activity. For example, lanthanum(III) complexes of a Schiff base derived from p-anisidine and 1-hydroxy-2-acetonapthone have been assayed for their anti-tumor activity against HeLa cells. rsc.org While the specific activity of this compound itself is not detailed, its structural similarity to these biologically active compounds suggests its potential as a scaffold in medicinal chemistry. The 3-phenylcoumarin (B1362560) scaffold, for example, is a well-known privileged structure in drug discovery. nih.gov Given that this compound contains a biphenyl-like moiety, it represents a viable starting point for the design of new therapeutic agents.

Utility as Precursors for Active Pharmaceutical Ingredients (APIs) and Heterocycles

This compound, also known as 4-methoxy-3-phenylaniline, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds, some of which exhibit significant biological activity and are investigated as active pharmaceutical ingredients (APIs). The presence of the methoxy (B1213986) and phenyl groups on the aniline ring influences its reactivity and provides a scaffold for further chemical modifications, leading to the creation of diverse molecular architectures.

One of the primary applications of anisidine derivatives, including this compound, is in the synthesis of quinoline-based structures. For instance, fluorinated p-anisidine is a precursor for synthesizing quinoline (B57606) derivatives via the Combes quinoline synthesis. ossila.com These quinoline derivatives have applications as APIs and dyes. ossila.com Palladium-catalyzed C-N cross-coupling reactions are also employed to construct nitrogen-based dibenzo-fused heterocycles from anilines, which can serve as scaffolds for APIs. acs.org

Furthermore, derivatives of p-anisidine have been incorporated into various heterocyclic systems with therapeutic potential. For example, 7-methoxytacrine-p-anisidine hybrids have been developed as dual binding site acetylcholinesterase inhibitors for potential use in Alzheimer's disease treatment. mdpi.com In the realm of antimicrobial agents, azetidinone derivatives synthesized from p-anisidine have shown antibacterial and antifungal properties. researchgate.net The synthesis of these compounds often involves the initial formation of Schiff bases from a p-anisidine derivative, followed by cyclocondensation. researchgate.net

The versatility of the p-anisidine moiety is also evident in its use for creating libraries of compounds for drug discovery. For instance, it has been used in the synthesis of N-(hetero)arylpiperidines, which are prevalent in many pharmaceutical compounds. chemrxiv.org This highlights the role of this compound and its analogs as key intermediates in generating structurally diverse molecules for screening and development of new drugs.

The following table provides examples of APIs and heterocyclic systems derived from or related to p-anisidine derivatives.

| Precursor/Derivative | Resulting Heterocycle/API Class | Therapeutic Area/Application |

| Fluorinated p-anisidine | Quinoline derivatives | APIs, Dyes |

| p-Anisidine | Azetidinone derivatives | Antimicrobial |

| p-Anisidine | 7-Methoxytacrine-p-anisidine hybrids | Alzheimer's Disease |

| (Heteroaryl)anilines | N-(hetero)arylpiperidines | Pharmaceuticals |

| p-Anisidine | Pyrimidoisoquinolinequinones | Anticancer |

| p-Anisidine | 1,3,5-Triazine (B166579) derivatives | Alzheimer's Disease |

Methodologies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. For derivatives of this compound, SAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.

A common approach in SAR studies involves the synthesis of a series of analogs where specific substituents on the aromatic rings or the linking chains are systematically varied. For example, in the development of 7-methoxytacrine-p-anisidine hybrids as acetylcholinesterase inhibitors, the length of the linker between the two main structural motifs was varied. mdpi.com This revealed that for thiourea-containing derivatives, a shorter linker led to higher activity, whereas for urea-based analogs, a longer chain was more favorable. mdpi.com

Another key aspect of SAR is the investigation of the electronic effects of substituents. In studies of pyrimidoisoquinolinequinones, the introduction of electron-donating groups like hydroxyl (OH) and methoxy (OMe) at the para-position of a phenylamino (B1219803) substituent led to a decrease in cytotoxic activity. ucl.ac.be Conversely, electron-withdrawing groups such as fluorine (F) and nitro (NO2) at the same position did not significantly affect the biological activity, demonstrating the influence of the donor-acceptor properties of the substituent on the molecule's bioactivity. ucl.ac.be

Positional isomerism is also a critical factor in SAR studies. For pyrrolidine (B122466) derivatives designed as α-amylase and α-glucosidase inhibitors, the position of the methoxy group on the anisidine moiety had a significant impact on activity. The para-isomer (p-anisidine derivative) was found to be the most potent inhibitor compared to its ortho- and meta-counterparts. nih.gov Similarly, in the context of 1,3,5-triazine derivatives as acetylcholinesterase inhibitors, the substitution position on the aniline ring influenced the inhibitory activity. mdpi.com

Computational methods, such as molecular docking, are often used in conjunction with experimental SAR studies. Docking simulations help to visualize the binding interactions of the synthesized analogs with their biological targets, providing a rationale for the observed activity trends. For instance, docking studies of 7-methoxytacrine-p-anisidine hybrids with human butyrylcholinesterase (hBChE) helped to elucidate the molecular basis for their high-affinity binding. mdpi.com

The following table summarizes common methodologies and their findings in SAR studies of anisidine derivatives.

| SAR Methodology | Key Finding | Compound Class |

| Variation of linker length | Optimal linker length enhances inhibitory activity. mdpi.com | 7-Methoxytacrine-p-anisidine hybrids |

| Substitution with electron-donating/withdrawing groups | Electron-donating groups decreased cytotoxic activity. ucl.ac.be | Pyrimidoisoquinolinequinones |

| Positional isomerism of substituents | The para-position of the methoxy group resulted in the highest activity. nih.gov | Pyrrolidine derivatives |

| Molecular Docking | Provided insight into the binding modes and affinity of inhibitors. mdpi.com | 7-Methoxytacrine-p-anisidine hybrids |

| Bioisosteric replacement (S to O) | Altered the trend in inhibitory activity based on linker length. mdpi.com | 7-Methoxytacrine-p-anisidine hybrids |

Future Research Directions and Outlook

Emerging Synthetic Strategies for Precision Functionalization

The future of synthesizing 3-Phenyl-p-anisidine and its derivatives lies in the development of highly selective and efficient synthetic methods. Current research is moving beyond traditional cross-coupling reactions towards more advanced strategies that offer greater precision and sustainability. ijrpr.com

One of the most promising areas is the late-stage functionalization through C-H activation. fiveable.me This approach allows for the direct introduction of functional groups onto the aromatic rings of the biaryl structure without the need for pre-functionalized starting materials. fiveable.me This not only streamlines the synthetic process but also opens up avenues for creating a diverse library of derivatives with tailored properties. Future research will likely focus on developing catalysts that can selectively target specific C-H bonds on either the phenyl or the anisidine ring, enabling unparalleled control over the final molecular architecture.

Another emerging trend is the use of photoredox catalysis in C-N bond formation. acs.org These methods, which utilize visible light to drive chemical reactions, offer a greener alternative to traditional transition-metal-catalyzed processes. acs.org The development of novel photoredox catalysts could lead to more efficient and selective syntheses of this compound and its analogs under mild reaction conditions.

Furthermore, flow chemistry is poised to revolutionize the synthesis of such compounds. Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. The integration of flow chemistry with advanced catalytic methods like C-H activation and photoredox catalysis will be a key area of future investigation.

Table 1: Comparison of Emerging Synthetic Strategies

| Strategy | Advantages | Challenges | Potential Catalysts |

|---|---|---|---|

| C-H Activation | High atom and step economy, access to novel derivatives. fiveable.me | Achieving high regioselectivity in complex molecules. fiveable.me | Palladium, Rhodium, Iridium. fiveable.me |

| Photoredox Catalysis | Mild reaction conditions, sustainable energy source. acs.org | Catalyst stability and substrate scope. | Ruthenium, Iridium complexes, Organic dyes. |

| Flow Chemistry | Enhanced process control, scalability, and safety. | Initial setup cost, potential for clogging. | Heterogeneous catalysts, immobilized enzymes. |

Advanced Spectroscopic Probes for In-situ and Operando Analysis

Understanding the dynamic behavior of this compound in various chemical and physical processes is crucial for optimizing its applications. The development of advanced spectroscopic techniques for in-situ and operando analysis will provide unprecedented insights into reaction mechanisms, intermolecular interactions, and material performance in real-time.

Future research will likely see an increased use of techniques like two-dimensional NMR spectroscopy (e.g., NOESY) to elucidate the conformational dynamics and through-space interactions of this compound derivatives in solution. researchgate.net Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) will be instrumental in determining the absolute configuration of chiral derivatives, which is particularly important for applications in asymmetric catalysis and medicinal chemistry. mdpi.com

For studying solid-state properties, advanced techniques like solid-state NMR and time-resolved X-ray diffraction will be employed to probe the packing and electronic structure of crystalline materials based on this compound. Operando spectroscopic methods, which involve monitoring a material or a catalytic reaction under actual operating conditions, will be critical for understanding structure-property relationships in devices such as organic light-emitting diodes (OLEDs) or sensors.

Table 2: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Gained | Sample Application for this compound |

|---|---|---|

| 2D NMR (NOESY) | Through-space atomic proximities, conformational analysis. researchgate.net | Studying the folding of polymers incorporating this moiety. |

| VCD/ECD Spectroscopy | Absolute configuration of chiral molecules. mdpi.com | Characterizing enantiomerically pure catalysts. |

| Solid-State NMR | Molecular packing, polymorphism, and dynamics in solids. | Analyzing crystalline organic semiconductor films. |

| Operando Raman/IR | Real-time monitoring of chemical transformations. | Investigating degradation mechanisms in OLEDs. |

Development of Multiscale Computational Models for Complex Systems

Computational modeling has become an indispensable tool in chemical research, and its role in studying compounds like this compound is set to expand significantly. unirioja.es Future efforts will focus on developing multiscale computational models that can bridge the gap between the electronic structure of a single molecule and the macroscopic properties of a bulk material or a complex biological system. unirioja.esdeswater.comntnu.edu

At the quantum mechanical level, Density Functional Theory (DFT) will continue to be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives with high accuracy. ntnu.edu These calculations can guide the design of new molecules with desired optical and electronic characteristics.

Molecular Dynamics (MD) simulations, on the other hand, will be employed to study the conformational landscape, intermolecular interactions, and transport properties of systems containing a large number of molecules. ntnu.eduacs.org By combining quantum mechanical calculations with classical force fields (QM/MM methods), researchers will be able to model complex processes such as charge transport in organic semiconductors or the binding of a this compound-based drug to its target protein with greater realism. nih.gov

The development of machine learning algorithms trained on large datasets of experimental and computational data will further accelerate the discovery of new materials and the prediction of their properties, reducing the need for time-consuming and expensive laboratory experiments.

Exploration of Novel Applications in Interdisciplinary Scientific Fields

While biaryl amines have established applications, the unique properties of this compound make it a promising candidate for a range of novel applications in interdisciplinary fields.

In materials science, the focus will be on designing and synthesizing derivatives for use in advanced electronic and optoelectronic devices. The ability to tune the electronic properties of the this compound core through chemical modification makes it an attractive building block for organic semiconductors, emitters in OLEDs, and components of perovskite solar cells. Aromatic amine-functionalized covalent organic frameworks (COFs) are also being explored for applications such as CO2 capture. acs.org

In the field of chemical sensing, the amino group of this compound can be functionalized to create receptors that selectively bind to specific analytes. Changes in the spectroscopic or electronic properties of the molecule upon binding can then be used to detect and quantify the target substance.

In medicinal chemistry, the biaryl amine scaffold is a "privileged structure" found in many biologically active compounds. mdpi.com Future research will involve the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents, targeting a wide range of diseases. nih.gov The development of atroposelective synthesis methods will be crucial for accessing enantiomerically pure compounds, which often exhibit significantly different biological activities. nih.gov

Q & A

Q. Methodological Answer :

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts using C18 columns with acetonitrile/water gradients .

- FTIR : Confirm functional groups (e.g., methoxy C-O stretch at 1250–1150 cm, aromatic C-H bends) .

- Elemental analysis : Validate empirical formula (e.g., CHNO) with <0.3% deviation .

For advanced users, hyphenated techniques like LC-NMR can resolve structural ambiguities in complex mixtures .

Advanced: How should researchers design experiments to investigate the regioselectivity of electrophilic substitutions in this compound?

Methodological Answer :

Regioselectivity is influenced by electronic (methoxy directing effects) and steric (phenyl group hindrance) factors. A stepwise approach:

Computational screening : Use DFT to map electrostatic potential surfaces and predict reactive sites .

Competitive experiments : React this compound with equimolar electrophiles (e.g., NO vs. Br) under identical conditions. Analyze product ratios via GC-MS .

Kinetic isotope effects : Compare for deuteration at meta vs. para positions to confirm mechanistic pathways .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to acute dermal toxicity risks .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., nitro derivatives) .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .

Refer to GHS hazard statements (H301, H315, H319) for emergency response planning .

Advanced: How can multi-step syntheses of this compound analogs be systematically optimized for scalability?

Q. Methodological Answer :

Retrosynthetic analysis : Break the target into modules (e.g., methoxy protection, Suzuki coupling) and evaluate step economies .

Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst, solvent, temperature) in parallel .

Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real time .

For reproducibility, document solvent recycling protocols and catalyst recovery rates (e.g., >90% CuI reuse) .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Methodological Answer :

- LogP prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental logP ≈ 2.8) .

- pKa calculation : SPARC or MarvinSuite predicts the amine group’s basicity (pKa ~4.5) .

- Molecular dynamics : GROMACS simulates solvation behavior in aqueous/organic matrices .

Validate predictions with experimental DSC (melting point) and UV-Vis spectra .

Advanced: How can researchers address low reproducibility in catalytic asymmetric syntheses involving this compound?

Methodological Answer :

Reproducibility issues often stem from trace moisture or oxygen in reactions. Mitigation strategies:

- Schlenk techniques : Ensure anhydrous conditions via freeze-pump-thaw cycles .

- Chiral ligand screening : Test phosphoramidites vs. BINOL derivatives to optimize enantiomeric excess (ee) .

- Kinetic resolution : Use chiral HPLC (Chiralpak AD-H) to separate enantiomers and quantify ee >95% .

Publish full experimental details, including glovebox O levels (<1 ppm), to aid replication .

Basic: What are the key literature gaps in the application of this compound in medicinal chemistry?

Methodological Answer :

While this compound is widely used in organic synthesis, limited data exist on:

- Toxicity profiles : Acute vs. chronic exposure studies in model organisms .

- Bioactivity screening : Systematic SAR studies against kinase targets or microbial pathogens .

Prioritize high-throughput screening (HTS) and ADMET prediction to identify therapeutic potential .

Advanced: How can machine learning models enhance the design of this compound-based catalysts?

Q. Methodological Answer :

- Feature engineering : Train models on descriptors (Hammett σ, steric bulk) to predict catalytic activity .

- Active learning : Iteratively refine datasets with Bayesian optimization to explore understudied reaction spaces .

- Transfer learning : Adapt pre-trained models (e.g., on aryl amines) to this compound systems using limited experimental data .

Validate predictions with combinatorial libraries and robotic synthesis platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products